Sarasinoside-A1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

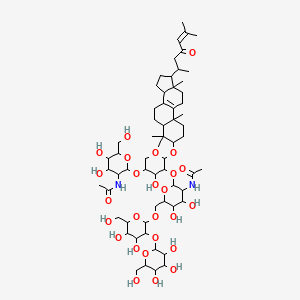

Sarasinoside A1 is a triterpenoid saponin that reverses mesenchymal tumor transformation.

科学的研究の応用

Biological Activities

1. Cytotoxicity

Sarasinoside-A1 exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have reported:

- Human Lymphocytic Leukemia : this compound has an effective dose (ED50) of 2.8 μg/mL against the P388 murine lymphocytic leukemia cell line .

- Human Leukemia K562 Cell Line : The compound demonstrates cytotoxicity with an ED50 of 6.5 μg/mL .

- Breast Cancer Cells (MDA-MB-231) : Research indicates that this compound inhibits cellular invasion and migration, suggesting its potential as an anti-metastatic agent .

2. Ichthyotoxicity

this compound has been tested for its toxicity towards fish species, showing an LD50 of 0.39 μg/mL against the killifish Poecilia reticulata. This property highlights its potential as a biocontrol agent in aquatic environments .

3. Antimicrobial Activity

While primarily noted for its cytotoxic properties, this compound has also been evaluated for antimicrobial activity:

- It shows strong activity against the yeast Saccharomyces cerevisiae but is ineffective against common bacteria such as Escherichia coli and Bacillus subtilis .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study focusing on the anti-cancer properties of marine-derived compounds, this compound was tested on various tumor cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and K562 (leukemia). The results indicated that this compound effectively inhibited cell proliferation and induced apoptosis in these cells, making it a candidate for further development in cancer therapeutics .

Case Study 2: Aquaculture Applications

The ichthyotoxic properties of this compound suggest potential applications in aquaculture to manage fish populations or control harmful algal blooms. Its selective toxicity could be harnessed to target specific fish species while minimizing impacts on non-target organisms .

特性

CAS番号 |

114099-54-6 |

|---|---|

分子式 |

C62H100N2O26 |

分子量 |

1289.5 g/mol |

IUPAC名 |

N-[2-[5-[3-acetamido-6-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[4,4,10,13-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C62H100N2O26/c1-25(2)18-29(70)19-26(3)31-11-12-32-30-10-13-39-60(6,7)40(15-17-62(39,9)33(30)14-16-61(31,32)8)88-59-53(47(75)38(24-82-59)87-55-41(63-27(4)68)48(76)43(71)34(20-65)83-55)89-56-42(64-28(5)69)49(77)46(74)37(86-56)23-81-58-54(51(79)45(73)36(22-67)85-58)90-57-52(80)50(78)44(72)35(21-66)84-57/h18,26,31-32,34-59,65-67,71-80H,10-17,19-24H2,1-9H3,(H,63,68)(H,64,69) |

InChIキー |

YMIDOMYJFRKBJR-DUJPBWLYSA-N |

SMILES |

CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C |

正規SMILES |

CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Sarasinoside A1; Sarasinoside-A1; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。